molecular formula C5H6S2 B1585591 2-(Methylthio)thiophene CAS No. 5780-36-9

2-(Methylthio)thiophene

Cat. No. B1585591
CAS RN: 5780-36-9
M. Wt: 130.2 g/mol
InChI Key: ZLSMPEVZXWDWEK-UHFFFAOYSA-N
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Description

“2-(Methylthio)thiophene” is an organosulfur compound with the formula C5H6S2 . It is a colorless liquid used as an intermediate in synthetic chemistry . It is also used in the preparation of 2-thiocyanato-thiophene by reaction with cyanogen iodide using sodium methylmercatide as a reagent .


Synthesis Analysis

“2-(Methylthio)thiophene” can be produced by Wolff-Kishner reduction of thiophene-2-carboxaldehyde . Its commercial synthesis involves vapor-phase dehydrogenation of a 1-pentanol/CS2 mixture . It is also used as an intermediate in synthetic chemistry .


Molecular Structure Analysis

The molecular structure of “2-(Methylthio)thiophene” is represented by the formula C5H6S2 . The molecular weight is 130.232 .


Chemical Reactions Analysis

“2-(Methylthio)thiophene” is used as an intermediate in synthetic chemistry . It is also used in the preparation of 2-thiocyanato-thiophene by reaction with cyanogen iodide using sodium methylmercatide as a reagent .


Physical And Chemical Properties Analysis

“2-(Methylthio)thiophene” is a colorless liquid . Its density is 1.0168 g/cm3 . It has a melting point of -63.4 °C and a boiling point of 112.6 °C .

Scientific Research Applications

  • Scientific Field: Synthetic Chemistry

    • Application Summary : “2-(Methylthio)thiophene” is used as an intermediate in synthetic chemistry . It plays a crucial role in the synthesis of various compounds.
    • Methods of Application : It is used in the preparation of 2-thiocyanato-thiophene by reaction with cyanogen iodide using sodium methylmercatide as a reagent .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Thiophene and its derivatives, including “2-(Methylthio)thiophene”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
    • Results or Outcomes : Thiophene-based compounds have been proven to be effective drugs in various disease scenarios. They show biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Scientific Field: Industrial Chemistry and Material Science

    • Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Scientific Field: Organic Semiconductors

    • Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Scientific Field: Industrial Synthesis

    • Application Summary : “2-(Methylthio)thiophene” is used in industrial synthesis. It can be produced by Wolff-Kishner reduction of thiophene-2-carboxaldehyde . Its commercial synthesis involves vapor-phase dehydrogenation of a 1-pentanol/CS2 mixture .
  • Scientific Field: Drug Design

    • Application Summary : Thiophene and its substituted derivatives, including “2-(Methylthio)thiophene”, have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
    • Results or Outcomes : Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
  • Scientific Field: Polymer Chemistry

    • Application Summary : “2-(Methylthio)thiophene” can be used in the synthesis of conductive polymers . Conductive polymers have applications in a variety of industries, including electronics and materials science.
  • Scientific Field: Environmental Science

    • Application Summary : Thiophene derivatives, including “2-(Methylthio)thiophene”, have been studied for their environmental impact, particularly their biodegradability . Understanding the environmental impact of these compounds is crucial for their safe use and disposal.

Safety And Hazards

When handling “2-(Methylthio)thiophene”, it is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also important to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Thiophene derivatives, including “2-(Methylthio)thiophene”, have been the focus of many researchers due to their potential biological activities . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . Therefore, the future directions of “2-(Methylthio)thiophene” could involve further exploration of its potential applications in medicine and other fields .

properties

IUPAC Name

2-methylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S2/c1-6-5-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSMPEVZXWDWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206497
Record name Thiophene, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)thiophene

CAS RN

5780-36-9
Record name Thiophene, 2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
C Fattuoni, M Usai, MG Cabiddu… - Journal of …, 2007 - Wiley Online Library
Methylthio‐ and methylsulfonyl thiophenes were polymetallated by n‐buthyllithium and superbase (LICKOR) in one‐step. 2‐(Methylthio)thiophene was bimetallated in 5 and in alpha to …
Number of citations: 3 onlinelibrary.wiley.com
WA Al-Adiwish, WA Yaacob, D Adan… - Int. J. Adv. Sci. Eng. Inf …, 2012 - academia.edu
2-[Bis (methylthio) methylene] propanedinitrile 1a reacted in one-pot successively with piperidine, sodium sulfide, chloroacetonitrile, and potassium carbonate to afford 3-amino-5-(1-…
Number of citations: 13 www.academia.edu
C Fattuoni, M Usai, MG Cabiddu, E Cadoni… - …, 2006 - thieme-connect.com
The one-step polyfunctionalization of 2-and 3-(methylthio) thiophenes was investigated. Direct polymetalation with superbases followed by quenching with an appropriate electrophile …
Number of citations: 2 www.thieme-connect.com
GK Tranmer, A Capretta - Tetrahedron, 1998 - Elsevier
The reactions of ethyl diazoacetate with a series of 2-substituted thiophenes in the presence of catalytic rhodium (II) acetate were examined. In the cases of 2-methylthiophene and 2-(…
Number of citations: 12 www.sciencedirect.com
PK Mahata, UKS Kumar, V Sriram, H Ila, H Junjappa - Tetrahedron, 2003 - Elsevier
1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been shown to be a useful three carbon synthon for efficient regiospecific synthesis of a variety of five (pyrazole and isoxazole) and …
Number of citations: 35 www.sciencedirect.com
김다미 - 2021 - dspace.ewha.ac.kr
특유의 향을 가진 대파 (Allium fistulosum L.)는 일반적으로 다양한 식품의 풍미를 향상시키기 위해 사용된다. 그러나, 대파의 휘발성 화합물, 특히 황 함유 화합물은 가공 공정 및 보관 중에 …
Number of citations: 0 dspace.ewha.ac.kr
N Ferri, N Algethami, A Vezzoli, S Sangtarash… - 2018 - chemrxiv.org
We use a scanning tunneling microscope to form and electrically interrogate metal - molecule - metal junctions. To form such junctions, molecules must be functionalised with suitable …
Number of citations: 1 chemrxiv.org
R Gräfing, L Brandsma - … des Travaux Chimiques des Pays‐Bas, 1976 - Wiley Online Library
Thiophene and its derivatives with R = H, alkyl or −SCH 3 group in the 2‐ and 5‐positions (1 and 4) undergo the following types of reaction with strong bases, depending upon the …
Number of citations: 16 onlinelibrary.wiley.com
AV Mashkina, LN Khairulina - Kinetics and Catalysis, 2016 - Springer
The gas-phase reaction of dimethyl disulfide with thiophene proceeds under the action of acid catalysts under atmospheric pressure at 160–350C and a residence time of τ = 0.6–21 s …
Number of citations: 1 link.springer.com
IC González, LN Davis, CK Smith II - Bioorganic & medicinal chemistry …, 2004 - Elsevier
… A new series of analogues of 4-(4-fluorophenyl)-2-methylthio-thiophene-3-carbonitrile (1) … A new series of analogues of 4-(4-fluorophenyl)-2-methylthio-thiophene-3-carbonitrile (1) were …
Number of citations: 39 www.sciencedirect.com

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